REACTION_SMILES
|
[CH3:17][OH:18].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]>>[NH2:1][CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(CN)NC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:17][OH:18].[N:1](=[N+:2]=[N-:3])[CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]>>[NH2:1][CH2:4][CH:5]([CH2:6][O:7][CH3:8])[NH:9][C:10]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:16]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COCC(CN=[N+]=[N-])NC(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
COCC(CN)NC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |